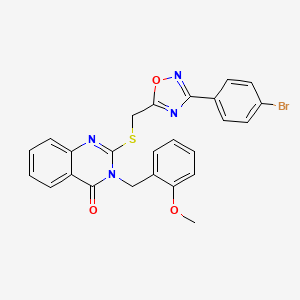

2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-methoxyphenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrN4O3S/c1-32-21-9-5-2-6-17(21)14-30-24(31)19-7-3-4-8-20(19)27-25(30)34-15-22-28-23(29-33-22)16-10-12-18(26)13-11-16/h2-13H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHYNFVIBHRZGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-methoxybenzyl)quinazolin-4(3H)-one is a derivative of quinazolin-4(3H)-one, a well-established pharmacophore known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antiproliferative, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be denoted as follows:

This structure includes a quinazolinone core linked to a thioether and an oxadiazole moiety, which may contribute to its biological efficacy.

Antimicrobial Activity

Quinazolinone derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains:

- Mechanism of Action : Quinazolinones typically inhibit bacterial growth by targeting essential cellular processes. The presence of the oxadiazole moiety enhances this effect by potentially disrupting membrane integrity or inhibiting key enzymatic functions.

Table 1: Antimicrobial Activity Against Selected Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

| Bacillus cereus | 4 |

Data derived from various studies on quinazolinone derivatives .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of quinazolinone derivatives on cancer cell lines. The compound exhibits significant cytotoxicity against non-small cell lung cancer (NSCLC) cells and other tumor types.

The antiproliferative activity is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, including:

- Aurora Kinase Inhibition : The compound has been shown to selectively inhibit Aurora Kinase A, leading to cell cycle arrest and apoptosis in cancer cells .

Table 2: Antiproliferative Activity in Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| MCF-7 (Breast Cancer) | 12 |

| PC3 (Prostate Cancer) | 8 |

IC50 values indicate the concentration required to inhibit 50% of cell growth .

Case Studies

- Study on NSCLC : A study focused on the efficacy of quinazolinone derivatives against NSCLC demonstrated that compounds with similar structures significantly inhibited growth in both EGFR-sensitive and resistant cell lines. The compound under review showed comparable results, indicating its potential as a therapeutic agent for resistant cancer types .

- Antibacterial Efficacy : Another investigation assessed the antibacterial properties of various quinazolinone derivatives, revealing that modifications at specific positions on the quinazoline ring could enhance activity against MRSA strains. The introduction of the oxadiazole group in our compound appears to contribute positively to its antibacterial profile .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications.

Antimicrobial Activity

Research has indicated that quinazoline derivatives, including the target compound, demonstrate significant antimicrobial properties. For instance:

- A study synthesized various quinazoline derivatives and tested them against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited potent antibacterial activity, suggesting that modifications to the quinazoline structure could enhance efficacy against resistant strains .

Anticancer Properties

The anticancer potential of quinazoline derivatives is well-documented. The compound's structural components may contribute to its ability to inhibit cancer cell proliferation:

- A study reported that specific quinazoline analogs demonstrated cytotoxic effects on breast cancer cell lines (MDA MB 231) using the MTT assay. These findings suggest that the incorporation of various substituents can lead to enhanced anticancer activity .

Analgesic Effects

Some derivatives of the quinazoline family have been studied for their analgesic properties. The presence of oxadiazole rings has been associated with pain relief mechanisms:

- Research indicates that certain oxadiazole-containing compounds exhibit analgesic effects comparable to standard analgesics in animal models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the quinazoline and oxadiazole rings can significantly affect potency and selectivity:

- For instance, substituents like bromophenyl and methoxybenzyl have been linked to improved antimicrobial and anticancer activities due to their electron-withdrawing properties which enhance interaction with biological targets .

Case Studies

Several studies highlight the practical applications of this compound:

Comparison with Similar Compounds

Research Findings and Limitations

- Synthetic Feasibility: The target compound’s synthesis likely follows routes similar to (oxadiazole cyclization) and (quinazolinone-thioether formation), though yields and purity data are unavailable.

- Biological Potential: Structural analogs suggest antimicrobial and kinase-inhibitory activity, but empirical validation is required.

- Limitations: Direct pharmacological data for the compound are absent in the provided evidence.

Q & A

Basic: What synthetic methodologies are reported for constructing the 1,2,4-oxadiazole and quinazolinone moieties in this compound?

Answer:

The synthesis involves multi-step reactions, including:

- Oxadiazole formation : Cyclization of thioamide precursors under reflux with reagents like hydroxylamine .

- Quinazolinone synthesis : Condensation of anthranilic acid derivatives with 2-methoxybenzylamine, followed by oxidation or cyclization .

- Coupling reactions : Thioether linkage formation between the oxadiazole and quinazolinone segments using catalysts like Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C .

Key Reference : details heterocyclic coupling conditions , while discusses oxadiazole-thioether intermediates .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹ for oxadiazole; C=O at 1680–1720 cm⁻¹ for quinazolinone) .

- ¹H/¹³C NMR : Assigns methoxybenzyl protons (δ 3.8–4.2 ppm) and quinazolinone carbonyl (δ 165–170 ppm) .

- Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

Advanced: How can researchers optimize the coupling reaction between the oxadiazole and quinazolinone segments?

Answer:

- Catalyst screening : Test alternatives to Bleaching Earth Clay (e.g., DMAP, K₂CO₃) .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. PEG-400 for yield improvement .

- Temperature gradients : Use microwave-assisted synthesis (e.g., 100–120°C) to reduce reaction time .

Data Note : reports 70–80% yields under optimized conditions .

Advanced: How can contradictory NMR and mass spectrometry data be resolved during structural validation?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., methoxybenzyl vs. oxadiazole protons) .

- Isotopic labeling : Use deuterated analogs to trace proton environments .

- High-resolution MS (HRMS) : Differentiate isobaric fragments (e.g., [M+Na]⁺ vs. [M+K]⁺) .

Case Study : highlights mass spectral fragmentation patterns for triazole-oxadiazole hybrids .

Advanced: What computational methods validate the compound’s structure and electronic properties?

Answer:

- DFT calculations : Compare optimized geometries with X-ray crystallography data (e.g., bond angles, dihedral angles) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer .

- Electrostatic potential maps : Predict reactive sites for electrophilic/nucleophilic attacks .

Reference : provides crystallographic parameters (R factor = 0.048; mean C–C bond length = 1.48 Å) .

Advanced: How should researchers design bioactivity assays to evaluate this compound’s pharmacological potential?

Answer:

- Antimicrobial assays : Use disk diffusion (CLSI guidelines) against Gram-positive/negative strains .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Test kinase or protease inhibition via fluorescence-based kinetics (e.g., NADPH depletion for oxidoreductases) .

Experimental Design : Adapt split-plot designs ( ) for dose-response studies with replicates .

Advanced: How can crystallographic data resolve ambiguities in stereochemistry or polymorphism?

Answer:

- Single-crystal X-ray diffraction : Determine absolute configuration (e.g., CCDC deposition for triazole derivatives) .

- Powder XRD : Identify polymorphic forms by comparing experimental vs. simulated patterns .

- Thermogravimetric analysis (TGA) : Correlate thermal stability with crystal packing efficiency .

Case Study : reports a triclinic crystal system (space group P-1) with Z = 2 .

Advanced: What strategies mitigate byproduct formation during the final coupling step?

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during oxadiazole formation .

- Purification techniques : Use column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC .

- Reaction monitoring : Track intermediates via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.